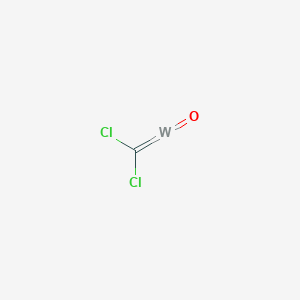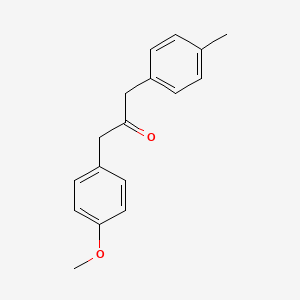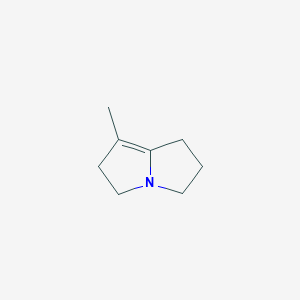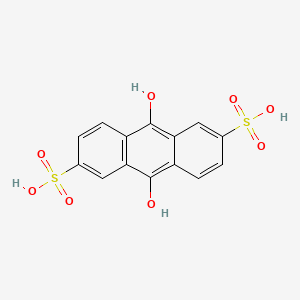
9,10-Dihydroxyanthracene-2,6-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydroxyanthracene-2,6-disulfonic acid is an organic compound with the molecular formula C14H10O2S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-2,6-disulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as a sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 6 positions of the anthracene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
9,10-Dihydroxyanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
9,10-Dihydroxyanthracene-2,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological oxidation-reduction reactions.
Industry: The compound is used in the production of hydrogen peroxide through the anthraquinone process.
作用机制
The mechanism of action of 9,10-dihydroxyanthracene-2,6-disulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality makes it a valuable intermediate in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it easier to handle in aqueous reactions.
相似化合物的比较
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the sulfonic acid groups, making it less soluble in water.
Anthraquinone-2,6-disulfonic acid: Contains keto groups instead of hydroxyl groups, leading to different reactivity.
2-Ethylanthraquinone: Used in the anthraquinone process for hydrogen peroxide production, similar to 9,10-dihydroxyanthracene-2,6-disulfonic acid.
Uniqueness
This compound is unique due to its dual hydroxyl and sulfonic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it more versatile in various applications.
属性
CAS 编号 |
75893-03-7 |
|---|---|
分子式 |
C14H10O8S2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
9,10-dihydroxyanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
MOFSCZIEJAOKGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C3C=CC(=CC3=C2O)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





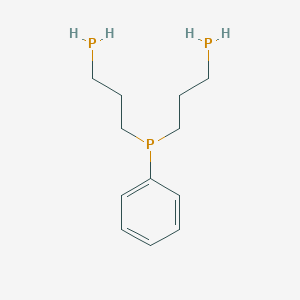
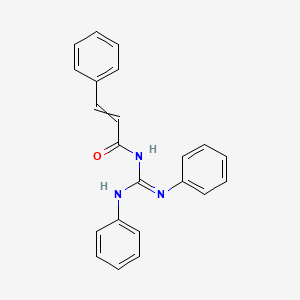
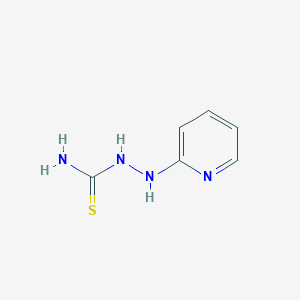
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
